5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-15(12-9-14(22-18-12)13-2-1-7-21-13)17-10-4-6-19-11(8-10)3-5-16-19/h1-3,5,7,9-10H,4,6,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHMSIWVQPOOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutic agents.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants.
Biological Activity
5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination that may impart distinct pharmacological properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes an isoxazole ring and a furan moiety linked to a tetrahydropyrazolo-pyridine core. This configuration is believed to influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 2034333-82-7 |
| Structural Formula | Structure |
Research indicates that this compound may act as an enzyme inhibitor , particularly targeting viral proteins. For instance, it has been identified as a core protein allosteric modulator (CpAM) for the hepatitis B virus (HBV), inhibiting its replication by preventing the assembly of the viral core protein. This mechanism highlights its potential as an antiviral agent.
Antiviral Activity
The primary focus of research on this compound has been its antiviral properties. In vitro studies have demonstrated that it exhibits significant activity against HBV, suggesting its potential utility in treating viral infections.
Antimicrobial and Antioxidant Properties
Beyond antiviral effects, preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial and antioxidant activities. Research into similar pyrazole compounds has indicated potential against various pathogens and oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiviral Efficacy : A study evaluated the effectiveness of related pyrazole compounds against HBV and found promising results indicating reduced viral load in treated cells.
- Cytotoxicity Studies : Isoxazole derivatives have shown varying degrees of cytotoxicity against cancer cell lines, with some compounds inducing apoptosis in human leukemia cells by modulating key regulatory proteins like Bcl-2 and p21 .
- Anti-inflammatory Activity : Other derivatives have demonstrated anti-inflammatory effects superior to established drugs like celecoxib, indicating that modifications to the isoxazole structure can enhance therapeutic potential .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound possesses unique properties due to its specific molecular arrangement.
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 4-Aminoquinoline | Antimalarial | Effective against malaria parasites |
| 1H-Pyrazole Derivatives | Anti-inflammatory | Inhibition of COX enzymes |
| 5-Methylpyrazole | Anticancer | Induces apoptosis in cancer cell lines |
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and nucleophilic substitution reactions.
Mechanistic Notes :
-
Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water/hydroxide.
-
Amide coupling with DCC activates the carbonyl for nucleophilic substitution .
Isoxazole Ring Modifications
The 3-carboxamide-substituted isoxazole undergoes electrophilic and cycloaddition reactions.
Key Observations :
-
Nitration occurs preferentially at the C5 position due to electron-withdrawing effects of the carboxamide .
-
Copper catalysis enables regioselective cycloadditions with terminal alkynes .
Furan Ring Transformations
The furan-2-yl group exhibits characteristic Diels-Alder and oxidation reactivity.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, 110°C | Oxanorbornene adduct | 65% | |
| Oxidation | OsO₄, NMO | cis-Diol derivative | 58% | |
| Hydrogenation | H₂, Pd/C (50 psi) | Tetrahydrofuran analog | 85% |
Catalytic Insights :
-
OsO₄-mediated dihydroxylation proceeds with syn stereochemistry .
-
Pd/C hydrogenation retains the isoxazole ring’s integrity under mild conditions .
Pyrazolo-Pyridine Functionalization
The tetrahydropyrazolo[1,5-a]pyridin-5-yl group participates in alkylation and dehydrogenation.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N-Methylated derivative | 80% | |
| Aromatization | DDQ, toluene | Pyrazolo[1,5-a]pyridine | 73% | |
| Reductive Amination | NaBH₃CN, RCHO | Secondary amine | 67% |
Notable Features :
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the tetrahydropyridine ring to aromatic form .
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Reductive amination tolerates aldehydes with electron-donating groups.
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Condition | pH | Temperature | Degradation | Half-Life | Reference |
|---|---|---|---|---|---|
| Acidic | 2.0 | 37°C | Carboxamide hydrolysis | 4.2h | |
| Neutral | 7.4 | 37°C | Stable | >48h | |
| Alkaline | 9.0 | 37°C | Isoxazole ring cleavage | 1.8h |
Implications :
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
Pharmacological and Functional Insights
- Target Compound vs. The tetrahydropyridine ring may enhance solubility over the fully aromatic pyrimidine in ’s compound .
- Role of Furan vs.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis of structurally similar pyrazolo[1,5-a]pyridine derivatives typically involves multi-step reactions with careful control of intermediates. For example, a four-step synthesis protocol (condensation, cyclization, functionalization, and coupling) is recommended, as demonstrated in the synthesis of related compounds like 2-(3-pyridinyl)-N-[(tetrahydro-2-furanyl)methyl]pyrazolo[1,5-a]pyridine-5-carboxamide . Key parameters include:
- Temperature control : Maintaining low temperatures (−45°C) during condensation to prevent side reactions.
- Purification : Use of column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates.
- Catalyst selection : Triethylaluminum (Et₃Al) for efficient amide bond formation in coupling reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of furan (δ 6.3–7.4 ppm) and pyrazolo[1,5-a]pyridine moieties (δ 2.5–4.0 ppm for tetrahydropyridine protons).
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₄N₄O₃: 298.1056).
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area under the curve).
Q. What experimental design principles apply to studying this compound’s reactivity?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example:
- Factorial designs : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions for functional group transformations .
- Response surface methodology : Model reaction yields to predict outcomes under untested conditions.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Integrate quantum chemical calculations and molecular docking:
- Reaction path search : Use density functional theory (DFT) to simulate intermediates and transition states in synthesis (e.g., cyclization steps) .
- Docking studies : Target specific enzymes (e.g., kinases) by aligning the compound’s isoxazole and pyrazolo-pyridine motifs into active sites, as seen in pyrazole-1-carbothioamide analogs .
Q. How to resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Methodological Answer : Apply iterative feedback between experimental and computational
- Contradiction example : Discrepancies in enzyme inhibition potency may arise from conformational flexibility. Use molecular dynamics (MD) simulations to assess binding pose stability .
- Validate hypotheses : Synthesize rigid analogs (e.g., introduce methyl groups to restrict rotation) and retest activity.
Q. What strategies mitigate stability issues during long-term storage or biological assays?
- Methodological Answer : Stability studies under varied conditions:
- Thermal stability : Accelerated aging tests (40°C, 75% RH for 4 weeks) with HPLC monitoring for degradation products.
- pH-dependent stability : Incubate in buffers (pH 2–9) to identify labile groups (e.g., amide hydrolysis in acidic conditions).
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy shows absorbance in the 300–400 nm range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
